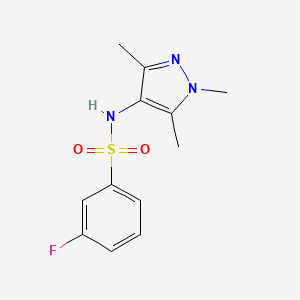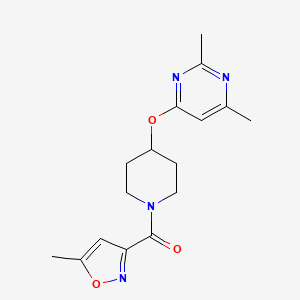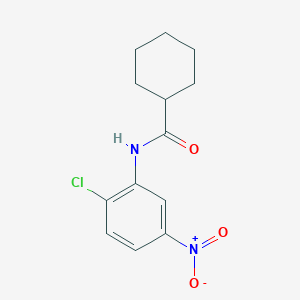
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide” is a chemical compound that belongs to the family of amide compounds. It has a molecular formula of C13H15ClN2O3 .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide” is represented by the formula C13H15ClN2O3 . The average mass of the molecule is 282.723 Da .Aplicaciones Científicas De Investigación
LC-MS/MS Study of Degradation Processes
A study utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability and identify degradation products of nitisinone, a compound with some structural relevance to the chemical of interest. This research highlights the importance of understanding compound stability and degradation pathways in various conditions, contributing to better risk and benefit assessments of medical and possibly other applications (Barchańska et al., 2019).
Nitrogenous Disinfection By-Products in Drinking Water
Research on nitrogenous disinfection by-products (N-DBPs) in drinking water, including their occurrence, control, and impact, provides insight into the environmental and health implications of certain chemical compounds in water sources. Understanding these aspects can be crucial for compounds used in or resulting from industrial, agricultural, or pharmaceutical applications (Bond et al., 2011).
Nitrosamines and Water
The study of nitrosamines, particularly N-nitrosodimethylamine (NDMA) in water technology, including their formation mechanisms and removal methods, is pertinent. This research area is essential for evaluating the environmental safety and potential health risks of chemical compounds, especially those that may form or transform into nitrosamines in aquatic environments (Nawrocki & Andrzejewski, 2011).
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJCUTPJMFFQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 4-((4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2582481.png)
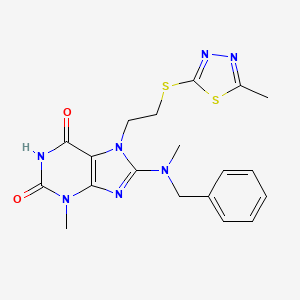
![2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2582483.png)

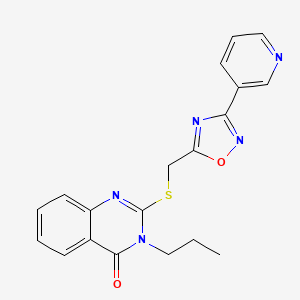
![1,7-dimethyl-3-(2-oxopropyl)-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582489.png)
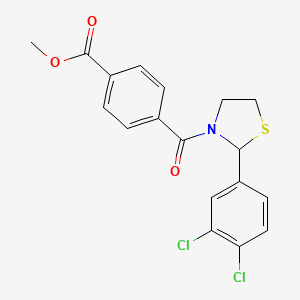
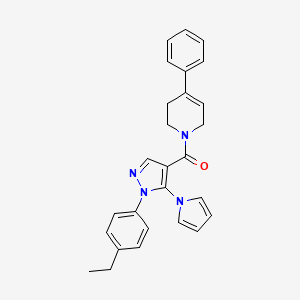
![1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one](/img/structure/B2582499.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
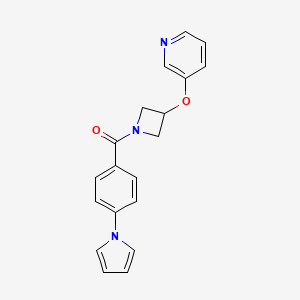
![4-[(Propan-2-yl)carbamoyl]butanoic acid](/img/structure/B2582502.png)
